molecular formula C17H24N2O2 B1147361 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate CAS No. 125640-92-8

2,6-DI-Tert-butyl-4-methylphenyldiazo acetate

Cat. No.: B1147361
CAS No.: 125640-92-8
M. Wt: 288.38
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Description

2,6-Di-tert-butyl-4-methylphenyldiazo acetate (CAS: [125640-92-8]) is a sterically hindered aromatic diazo compound characterized by its tert-butyl substituents at the 2- and 6-positions and a methyl group at the 4-position of the phenyl ring. The diazo acetate functional group (-N₂-O-CO-CH₃) confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in photolytic or thermal decomposition reactions to generate carbene intermediates .

Properties

IUPAC Name

(2,6-ditert-butyl-4-methylphenyl) 2-diazoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11-8-12(16(2,3)4)15(21-14(20)10-19-18)13(9-11)17(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHWTRHFIOQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C=[N+]=[N-])C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925197
Record name 2,6-Di-tert-butyl-4-methylphenyl diazoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125640-92-8
Record name 2,6-Di-tert-butyl-4-methylphenyl diazoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate typically involves the diazotization of 2,6-DI-Tert-butyl-4-methylphenol. The process begins with the nitration of 2,6-DI-Tert-butyl-4-methylphenol to form the corresponding nitro compound. This is followed by reduction to the amine, which is then diazotized using sodium nitrite and hydrochloric acid. The diazonium salt thus formed is reacted with acetic acid to yield 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-methylphenyldiazo acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group to an amine.

    Substitution: The diazo group can participate in substitution reactions, replacing other functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields amines and related compounds.

    Substitution: Forms various substituted phenyl derivatives.

Scientific Research Applications

2,6-DI-Tert-butyl-4-methylphenyldiazo acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing diazo groups into molecules.

    Biology: Investigated for its potential as a labeling agent in biochemical assays.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate involves the diazo group, which can undergo various chemical transformations. The diazo group can act as an electrophile, participating in reactions with nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other tert-butyl-substituted phenolic derivatives but differs in functional groups and reactivity. Below is a comparative analysis with two closely related compounds:

3,5-Di-tert-butyl-4-hydroxyanisole (CAS: [489-01-0])
  • Structure : Features tert-butyl groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and a methoxy group at the 1-position.
  • Properties : Melting point = 105–106°C; molecular weight = 236.35 g/mol; purity = 97% .
  • Applications: Primarily used as an antioxidant due to its phenolic hydroxyl group, which scavenges free radicals.
2,6-Di-tert-butyl-4-methoxyphenol
  • Structure: Identical to 3,5-Di-tert-butyl-4-hydroxyanisole (synonym per IUPAC nomenclature), with a methoxy group replacing the hydroxyl group .
  • Reactivity : Less reactive than diazo acetate derivatives, as it lacks the diazo functional group.

Physicochemical and Functional Comparison

Property 2,6-Di-tert-butyl-4-methylphenyldiazo Acetate 3,5-Di-tert-butyl-4-hydroxyanisole 2,6-Di-tert-butyl-4-methoxyphenol
CAS Number [125640-92-8] [489-01-0] Synonymous with above
Purity 97% 97% 97% (synonym)
Melting Point Not reported 105–106°C 105–106°C
Functional Group Diazo acetate (-N₂-O-CO-CH₃) Hydroxyl (-OH), methoxy (-OCH₃) Methoxy (-OCH₃)
Primary Applications Carbene precursor in synthesis Antioxidant Antioxidant
Key Observations:

Steric Effects : All three compounds exhibit steric hindrance from tert-butyl groups, which stabilizes the aromatic ring and influences reaction kinetics.

Reactivity: The diazo acetate group in 2,6-Di-tert-butyl-4-methylphenyldiazo acetate enables carbene generation under mild conditions, unlike the antioxidant-focused phenolic analogs .

Thermal Stability : The absence of a diazo group in 3,5-Di-tert-butyl-4-hydroxyanisole grants higher thermal stability, evidenced by its defined melting point.

Notes on Data Limitations

  • Critical data gaps (e.g., molecular weight, solubility) for 2,6-Di-tert-butyl-4-methylphenyldiazo acetate limit a full mechanistic understanding. Further experimental studies are recommended.

Biological Activity

2,6-Di-tert-butyl-4-methylphenyldiazo acetate (CAS No. 125640-92-8) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a diazo group attached to a tert-butyl substituted phenyl ring. Its structure can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This molecular configuration contributes to its reactivity and interaction with biological molecules.

The biological activity of 2,6-di-tert-butyl-4-methylphenyldiazo acetate can be attributed to several mechanisms:

  • Antioxidant Activity : Similar to its structural analogs like butylated hydroxytoluene (BHT), it exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells .
  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission. The inhibition of these enzymes can be beneficial in conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by affecting cytokine production, particularly TNF-α levels in macrophages .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantInhibits lipid peroxidation
Enzyme InhibitionIC50 values for AChE and BChE
Anti-inflammatoryReduces TNF-α levels in macrophages
CytotoxicityInduces apoptosis in cultured cells

Case Study 1: Antioxidant Properties

A study demonstrated that 2,6-di-tert-butyl-4-methylphenyldiazo acetate significantly reduced lipid peroxidation in liver homogenates, indicating its potential use as a protective agent against oxidative damage . This property is crucial in preventing cellular damage associated with various diseases.

Case Study 2: Enzyme Inhibition

In a comparative study, this compound was evaluated alongside other phenolic compounds for their AChE inhibitory activity. It exhibited a notable IC50 value, suggesting its potential therapeutic applications in treating neurodegenerative diseases . The docking studies indicated that it binds effectively to the active sites of these enzymes.

Toxicological Considerations

While the biological activities suggest potential therapeutic benefits, toxicity assessments are essential. Studies have shown that high doses of structurally similar compounds can lead to adverse effects such as hepatotoxicity and DNA damage . Therefore, understanding the dose-response relationship is critical for safe application.

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